DBCO-PEG4-acid
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Overview
Description
Dibenzocyclooctyne-PEG4-acid is a compound widely used in copper-free click chemistry. It is an acid-functionalized cyclooctyne derivative, which reacts with azide-functionalized compounds or biomolecules without the need for a copper (I) catalyst. This reaction results in a stable triazole linkage. The polyethylene glycol (PEG) spacer in the compound adds hydrophilicity, reducing aggregation and enhancing solubility in aqueous solutions .
Scientific Research Applications
Dibenzocyclooctyne-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies, particularly in cancer research.
Industry: Applied in the production of bioconjugates and functional materials for various industrial applications
Mechanism of Action
Target of Action
DBCO-PEG4-C2-acid, also known as DBCO-PEG4-acid or Aurumpharma u63872, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains a DBCO (Dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The result is a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of DBCO-PEG4-C2-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins .
Result of Action
The primary result of the action of DBCO-PEG4-C2-acid is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.
Action Environment
The action of DBCO-PEG4-C2-acid can be influenced by various environmental factors. For instance, the efficiency of the SPAAC reaction it undergoes may be affected by the concentration of azide-containing molecules in the environment . Additionally, the stability and solubility of the compound can be influenced by the solvent used .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DBCO-PEG4-C2-acid plays a significant role in biochemical reactions. It is used in strain-promoted copper-free azide-alkyne cycloaddition reactions . This compound reacts with azide functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage . The PEG spacer adds hydrophilicity to the product to decrease aggregation .
Cellular Effects
The cellular effects of DBCO-PEG4-C2-acid are primarily observed in its role as a PROTAC linker. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Molecular Mechanism
At the molecular level, DBCO-PEG4-C2-acid exerts its effects through its ability to form stable triazole linkages with azide functionalized compounds or biomolecules . This reaction does not require a Cu (I) catalyst, making it a valuable tool in copper-free click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzocyclooctyne-PEG4-acid involves the functionalization of dibenzocyclooctyne with a PEG4 linker and a carboxylic acid group. The process typically includes the following steps:
Formation of Dibenzocyclooctyne (DBCO): This involves the cyclization of a suitable precursor to form the dibenzocyclooctyne ring structure.
Attachment of PEG4 Linker: The PEG4 linker is attached to the DBCO through a series of reactions, often involving the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of Dibenzocyclooctyne-PEG4-acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced under stringent quality control conditions to ensure consistency and reliability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dibenzocyclooctyne-PEG4-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, occurring under mild conditions without the need for a catalyst .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds or biomolecules.
Conditions: The reaction typically occurs at room temperature in aqueous or organic solvents.
Major Products
The major product of the SPAAC reaction involving Dibenzocyclooctyne-PEG4-acid is a stable triazole linkage. This product is formed through the reaction of the alkyne group in Dibenzocyclooctyne-PEG4-acid with the azide group in the reacting compound .
Comparison with Similar Compounds
Similar Compounds
- Dibenzocyclooctyne-amine
- Dibenzocyclooctyne-acid
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-PEG4-maleimide
- Dibenzocyclooctyne-PEG4-biotin conjugate
Uniqueness
Dibenzocyclooctyne-PEG4-acid is unique due to its PEG4 spacer, which enhances its solubility and reduces aggregation. This makes it particularly suitable for biological applications where solubility and biocompatibility are crucial .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAMQQFMTVPKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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